6-Bromo-4-chloro-2-cyclopropylquinazoline
Description
6-Bromo-4-chloro-2-cyclopropylquinazoline (CAS No. 1697446-45-9) is a halogen-substituted quinazoline derivative with the molecular formula C₁₁H₈BrClN₂ and a molecular weight of 283.55 g/mol . It is synthesized via refluxing cyclopropylquinazolinone in phosphorus oxychloride (POCl₃), followed by extraction and purification to yield a light-yellow solid . The compound is characterized by a quinazoline core substituted with bromine at position 6, chlorine at position 4, and a cyclopropyl group at position 2 (Figure 1).
Properties
IUPAC Name |
6-bromo-4-chloro-2-cyclopropylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-7-3-4-9-8(5-7)10(13)15-11(14-9)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQURDPPMAMKLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-4-chloro-2-cyclopropylquinazoline typically involves multiple steps. One common method starts with the reaction of 4-bromoaniline with ethyl propiolate in the presence of a base to form an intermediate product. This intermediate is then subjected to cyclization and halogenation reactions to yield the final product . Industrial production methods often optimize these steps to increase yield and reduce production costs, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
6-Bromo-4-chloro-2-cyclopropylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Applications
6-Bromo-4-chloro-2-cyclopropylquinazoline serves as a valuable intermediate in various synthetic pathways, particularly in metal-catalyzed cross-coupling reactions. These reactions enable the formation of complex molecular architectures that are crucial for drug development.
Key Synthetic Reactions:
- Suzuki-Miyaura Cross-Coupling: This method allows for the functionalization of the compound by coupling it with aryl, heteroaryl, and alkyl boronic acids. For instance, the compound has been successfully reacted with phenyl boronic acid to yield polysubstituted quinazolines, which exhibit enhanced biological activities .
- Sonogashira Coupling: The compound's halogenated nature facilitates its use in Sonogashira cross-coupling reactions, where terminal acetylenes are introduced to generate alkynylated derivatives . This reaction highlights the increased reactivity of the C(4)-Cl bond, making it a suitable candidate for further functionalization.
Biological Activities
The biological evaluation of this compound derivatives has revealed promising activities against various targets:
Antidiabetic Activity:
- Compounds derived from this scaffold have been tested as α-glucosidase inhibitors. In particular, modifications at the 6-position have shown significant inhibitory effects, indicating potential use in managing diabetes .
Anticancer Properties:
- The compound and its derivatives have been explored for their activity against cancer cell lines. For example, quinazoline derivatives are known to act as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, which are critical in cancer proliferation and angiogenesis . The incorporation of bulky halogen atoms has been associated with enhanced inhibition of these targets .
Anti-inflammatory Effects:
- Certain derivatives have been synthesized and evaluated for their anti-inflammatory properties. Studies indicate that these compounds can effectively reduce inflammation markers in various models, suggesting their potential as therapeutic agents for inflammatory diseases .
Case Studies and Findings
Several case studies illustrate the application of this compound in drug discovery:
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-cyclopropylquinazoline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties and Handling :
- Purity : ≥95% (HPLC) .
- Storage : Requires storage under inert atmosphere at 2–8°C to prevent degradation .
- Hazards : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Quinazoline derivatives are structurally versatile, with modifications at positions 2, 4, 6, and 8 significantly altering their physicochemical and biological properties. Below is a comparative analysis of 6-bromo-4-chloro-2-cyclopropylquinazoline with four analogous compounds:
Table 1. Structural and Functional Comparison of Selected Quinazoline Derivatives
Structural and Electronic Differences
- The carboxylate ester in Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate increases polarity, improving aqueous solubility but reducing membrane permeability . Methoxy substitution at position 8 (6-Bromo-2-chloro-8-methoxyquinazoline) introduces an electron-donating group, which may alter reactivity in electrophilic aromatic substitution .
Biological Activity
6-Bromo-4-chloro-2-cyclopropylquinazoline is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves reactions such as Buchwald coupling and other metal-catalyzed processes. The compound can be synthesized from 2-amino-5-bromobenzoic acid through various methods, including the use of phosphorus oxychloride (POCl3) for chlorination and subsequent cyclization reactions to form the quinazoline core .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-amino-5-bromobenzoic acid + POCl3 | Formation of 6-bromo-4-chloro intermediate |
| 2 | Cyclization under heat | Formation of this compound |
Anticancer Properties
Recent studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against EGFR .
- Case Studies : In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) have reported that modifications in the quinazoline structure can enhance selectivity and potency against specific cancer types. For example, a related compound demonstrated an IC50 value of 0.096 μM against EGFR, indicating strong inhibitory potential .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Preliminary tests have shown effectiveness against various bacterial strains, suggesting its potential use as a therapeutic agent in treating infections.
- Testing Results : The compound was assessed for its antibacterial efficacy using standard disk diffusion methods against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition, highlighting its potential as an antimicrobial agent .
Table 2: Biological Activity Summary
| Activity Type | Target Organisms/Pathways | IC50/Effectiveness |
|---|---|---|
| Anticancer | EGFR (MCF7 cell line) | IC50 = 0.096 μM |
| Antimicrobial | Various bacterial strains | Significant zone of inhibition |
Q & A
Q. What are the established synthetic routes for 6-Bromo-4-chloro-2-cyclopropylquinazoline, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves halogenation and cyclopropane introduction. A key step is bromination using bromine in acetic acid under controlled conditions, as demonstrated in analogous quinazoline syntheses . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during bromine addition to minimize side reactions.
- Catalyst selection : Using anhydrous sodium acetate to stabilize intermediates .
- Purification : Ice-water quenching followed by filtration to isolate crystalline products .
For cyclopropane functionalization, Suzuki-Miyaura coupling with cyclopropane boronic acids may be employed, requiring palladium catalysts and inert atmospheres .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC/GC : Verify purity (>97% as per industry standards) .
- NMR : Confirm substitution patterns (e.g., bromo and chloro positions via H/C NMR).
- X-ray crystallography : Resolve ambiguities in cyclopropane orientation (see analogous structures in ).
Key Physical Properties :
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 243.488 g/mol | |
| Boiling Point | 309.7±24.0°C | |
| Flash Point | 141.1±22.9°C |
Q. What are common reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : The bromine and chlorine atoms are reactive sites for palladium-catalyzed couplings:
- Buchwald-Hartwig amination : Replace bromine with amines using Pd(dba)/Xantphos .
- Suzuki-Miyaura : Attach aryl/cyclopropyl groups via boronic acid partners .
Note : Chlorine exhibits lower reactivity than bromine, enabling selective functionalization .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
Q. How does the cyclopropyl group influence the compound’s stability under acidic/basic conditions?
- Methodological Answer : Cyclopropane’s ring strain increases susceptibility to ring-opening in strong acids (e.g., HSO) or bases (e.g., NaOH). Stability tests should:
- Monitor pH-dependent degradation via HPLC .
- Use FTIR to detect C-C bond cleavage (loss of cyclopropane peaks at ~1000 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for derivatives?
- Methodological Answer :
- Multi-technique validation : Pair X-ray crystallography (for absolute configuration) with DFT-optimized NMR chemical shifts .
- Dynamic effects : Account for solvent and temperature variations in DFT simulations to match experimental H NMR splitting patterns .
Q. What experimental design considerations are critical for studying regioselectivity in halogen displacement reactions?
- Methodological Answer :
- Control experiments : Compare reactivity of bromo vs. chloro substituents under identical conditions (e.g., Pd catalysis) .
- Kinetic profiling : Use in-situ FTIR or LC-MS to track intermediate formation .
- Steric/electronic mapping : Apply Hammett constants to predict substituent effects on reaction pathways .
Q. How can microspectroscopic imaging advance understanding of surface adsorption in catalytic applications?
- Methodological Answer :
- Surface-enhanced Raman spectroscopy (SERS) : Map adsorption sites of quinazoline derivatives on metal catalysts .
- AFM/XPS : Correlate surface roughness/oxidation states with catalytic activity .
Q. What strategies mitigate side reactions during late-stage functionalization of the quinazoline core?
- Methodological Answer :
- Protecting groups : Temporarily shield reactive sites (e.g., NH groups) with Boc or Fmoc .
- Microwave-assisted synthesis : Reduce reaction times and byproduct formation .
Q. How can computational models predict the bioactivity of this compound analogs in kinase inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
